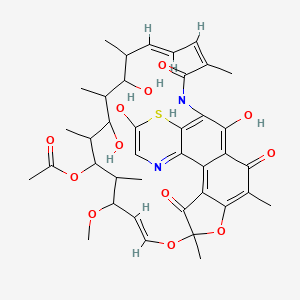
Rifamycin verde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifamycin verde is a member of the rifamycin family, which are ansamycin antibiotics. These antibiotics are known for their broad-spectrum antimicrobial activity, particularly against mycobacteria. This compound is derived from rifamycin S and cysteine, and it features a unique thiazin-2-one ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rifamycin verde is synthesized from rifamycin S and cysteine. The process involves the formation of a thiazin-2-one ring, which retains both C-2 and C-3 of cysteine . The synthesis can be carried out through chemical reactions, and the process is typically performed in a controlled laboratory environment.
Industrial Production Methods
Industrial production of this compound involves fermentation using a mutant strain of Nocardia mediterranea. The fermentation process is optimized to produce high yields of this compound, which is then purified using techniques such as preparative thin-layer chromatography .
Chemical Reactions Analysis
Types of Reactions
Rifamycin verde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified antimicrobial properties
Scientific Research Applications
Rifamycin verde has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of new antibiotics and antimicrobial agents.
Biology: Studied for its effects on bacterial RNA polymerase and its potential to inhibit bacterial growth.
Industry: Used in the development of new antimicrobial coatings and materials.
Mechanism of Action
Rifamycin verde exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the synthesis of RNA, leading to the suppression of bacterial growth. The molecular target of this compound is the beta-subunit of the bacterial RNA polymerase enzyme .
Comparison with Similar Compounds
Rifamycin verde is compared with other rifamycin derivatives, such as:
Rifampicin: Known for its wide antibacterial spectrum and use in treating tuberculosis.
Rifabutin: Preferred for treating Mycobacterium avium complex infections.
Rifapentine: Used in combination therapy for tuberculosis.
Rifaximin: Used to treat traveler’s diarrhea.
This compound is unique due to its thiazin-2-one ring structure, which distinguishes it from other rifamycin derivatives .
Properties
CAS No. |
72428-95-6 |
|---|---|
Molecular Formula |
C39H46N2O12S |
Molecular Weight |
766.9 g/mol |
IUPAC Name |
[(9E,19E,21Z)-15,17,28,33-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,34-dioxa-27-thia-24,30-diazapentacyclo[23.7.1.14,7.05,32.026,31]tetratriaconta-1(33),3,5(32),9,19,21,25,28,30-nonaen-13-yl] acetate |
InChI |
InChI=1S/C39H46N2O12S/c1-16-11-10-12-17(2)38(49)41-29-33(47)26-25(28-36(29)54-24(43)15-40-28)27-35(21(6)32(26)46)53-39(8,37(27)48)51-14-13-23(50-9)18(3)34(52-22(7)42)20(5)31(45)19(4)30(16)44/h10-16,18-20,23,30-31,34,43-45,47H,1-9H3,(H,41,49)/b11-10+,14-13+,17-12- |
InChI Key |
CQPGHVFDNAXCNS-AEZIOYLSSA-N |
Isomeric SMILES |
CC1/C=C/C=C(\C(=O)NC2=C3C(=NC=C(S3)O)C4=C5C(=C(C(=O)C4=C2O)C)OC(C5=O)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=NC=C(S3)O)C4=C5C(=C(C(=O)C4=C2O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















